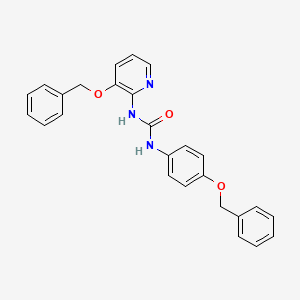
1-(4-Phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea is a useful research compound. Its molecular formula is C26H23N3O3 and its molecular weight is 425.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Urea Biosensors
Urea (carbamide) biosensors have been developed to detect and quantify urea concentration due to its ubiquitous presence and critical role in various processes, including human metabolism and different industries like fishery, dairy, and agriculture. Notably, enzyme urease (Urs) is utilized as a bioreceptor element in urea biosensors. Recent advancements involve the integration of various nanoparticles, conducting polymers, and carbon materials to enhance the functionality and efficiency of urea biosensors (Botewad et al., 2021).
Urease Inhibitors for Medical Applications
Urease inhibitors have seen significant research due to their applications in treating infections caused by organisms like Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid for urinary tract infections, its severe side effects have driven research towards other urease inhibitors, including hydroxamic acids, phosphoramidates, urea derivatives, and various natural extracts, to explore safer and more effective alternatives (Kosikowska & Berlicki, 2011).
Therapeutic Effects of Urea Derivatives
The therapeutic potential of 4-phenylbutyric acid (4-PBA), a urea derivative, in alleviating various pathologies through its properties as a chemical chaperone has been explored. It prevents misfolded protein aggregation, alleviates endoplasmic reticulum stress, and modulates the unfolded protein response, potentially offering therapeutic benefits in various biological systems (Kolb et al., 2015).
Urea Metabolism in Ruminants
In ruminants, urea is a crucial non-protein nitrogen source for microbial growth in the rumen. Understanding the mechanisms of urea metabolism regulated by rumen bacterial urease is vital for developing strategies to improve the efficiency of urea utilization in ruminant diets (Jin et al., 2018).
Urea in Drug Design
The unique hydrogen binding capabilities of ureas make them significant in drug design, impacting drug-target interactions. Urea derivatives have been studied as modulators of biological targets, contributing to the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules in medicinal chemistry (Jagtap et al., 2017).
特性
IUPAC Name |
1-(4-phenylmethoxyphenyl)-3-(3-phenylmethoxypyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c30-26(28-22-13-15-23(16-14-22)31-18-20-8-3-1-4-9-20)29-25-24(12-7-17-27-25)32-19-21-10-5-2-6-11-21/h1-17H,18-19H2,(H2,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNVLWXYTWHNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=C(C=CC=N3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
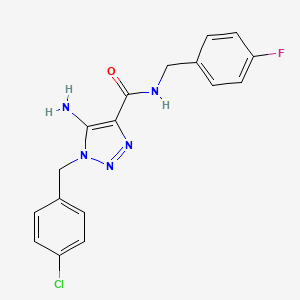



![6-acetyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2626006.png)
![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2626008.png)
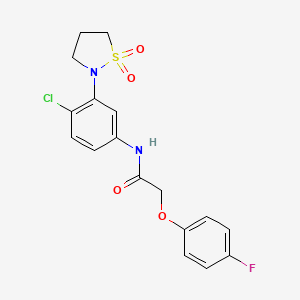
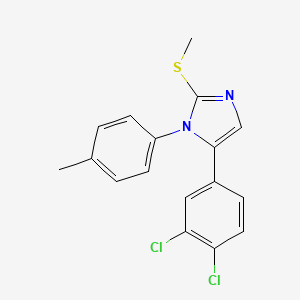
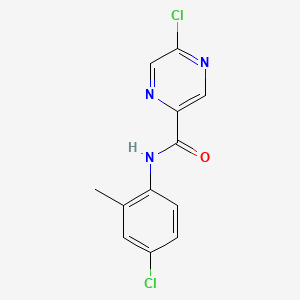
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2626014.png)
![N-(4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626017.png)

![2-(4-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2626020.png)
![3,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2626021.png)
